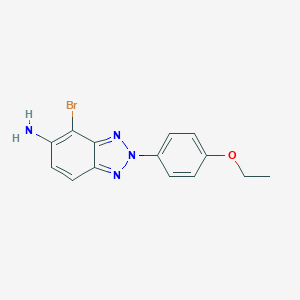
N,N-bis(1H-indol-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(1H-indol-4-ylmethyl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIA is a derivative of indole, which is a naturally occurring compound found in many plants and animals. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of BIA is not yet fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. BIA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. BIA has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BIA in lab experiments is its potential as a novel anticancer agent. The compound has been shown to have activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using BIA is its complex synthesis process, which can make it difficult to obtain the compound in large quantities.
Orientations Futures
There are several future directions for research on BIA. One potential area of focus is the development of new synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of BIA and its potential applications in the treatment of various diseases. Finally, the potential use of BIA as a drug delivery system for other compounds is an area that warrants further investigation.
Méthodes De Synthèse
BIA can be synthesized using various methods, including the reaction of indole with N,N-dimethylacetamide and acetic anhydride. Another method involves the reaction of indole with formaldehyde and acetic anhydride. The synthesis of BIA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Applications De Recherche Scientifique
BIA has been studied extensively for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. BIA has also been studied for its potential use as an antiviral agent, with promising results against the influenza virus. Additionally, BIA has been shown to have antioxidant properties, which could make it useful in the treatment of various diseases associated with oxidative stress.
Propriétés
Formule moléculaire |
C20H19N3O |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N,N-bis(1H-indol-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H19N3O/c1-14(24)23(12-15-4-2-6-19-17(15)8-10-21-19)13-16-5-3-7-20-18(16)9-11-22-20/h2-11,21-22H,12-13H2,1H3 |
Clé InChI |
OPHRHYREINTNTM-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
SMILES canonique |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B243462.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)